JG-231 Demonstrates >10-Fold Improvement in Cellular Potency Compared to Parent Compound JG-98 in Breast Cancer Cell Lines
JG-231 exhibits significantly enhanced antiproliferative activity relative to the first-generation analog JG-98. While JG-98 shows modest potency with EC50 values of 0.7 ± 0.2 μM (MCF7) and 0.4 ± 0.03 μM (MDA-MB-231), JG-231 inhibits MCF-7 and MDA-MB-231 breast cancer cells with IC50 values of 0.12 μM and 0.25 μM, respectively [1]. The optimized series produced compounds with EC50 values as low as 0.03–0.05 μM, representing a >10-fold potency increase over JG-98 [1].
| Evidence Dimension | Antiproliferative potency in breast cancer cell lines |
|---|---|
| Target Compound Data | IC50: 0.12 μM (MCF-7); 0.25 μM (MDA-MB-231) |
| Comparator Or Baseline | JG-98: EC50 0.7 ± 0.2 μM (MCF7); 0.4 ± 0.03 μM (MDA-MB-231) |
| Quantified Difference | 3.3- to 5.8-fold improvement in MCF-7; 1.6-fold improvement in MDA-MB-231; optimized analogs achieve >10-fold improvement (EC50 0.03–0.05 μM) |
| Conditions | MCF-7 and MDA-MB-231 breast cancer cell lines; MTT or antiproliferative assay |
Why This Matters
The enhanced potency enables lower working concentrations in cellular assays and reduces the required dose for in vivo efficacy, improving the therapeutic window and reducing potential off-target effects.
- [1] Shao H, Li X, Moses MA, Gilbert LA, Kalyanaraman C, Young ZT, et al. Exploration of Benzothiazole Rhodacyanines as Allosteric Inhibitors of Protein–Protein Interactions with Heat Shock Protein 70 (Hsp70). J Med Chem. 2018;61(14):6163-6184. View Source
